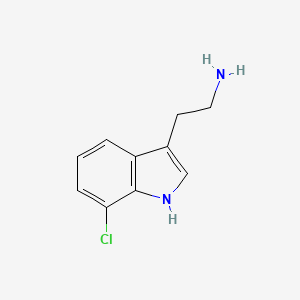

2-(7-chloro-1H-indol-3-yl)ethanamine

Description

Contextualization within the Indole (B1671886) Ethylamine (B1201723) and Tryptamine (B22526) Chemical Space

2-(7-chloro-1H-indol-3-yl)ethanamine is classified as a tryptamine, which is a specific subtype of indole ethylamine. mdpi.com The core structure of tryptamines consists of an indole ring connected to an ethylamine side chain. This structural motif is significant as it forms the basis for the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) and a wide range of other biologically active compounds, including numerous natural alkaloids. nih.govwikipedia.org

Tryptamines are of considerable interest to researchers due to their structural similarity to serotonin, which allows them to interact with various serotonin (5-HT) receptors in the central and peripheral nervous systems. wikipedia.org The indole alkaloid family is one of the largest classes of alkaloids, with over 4100 known compounds, many of which possess significant physiological activity. wikipedia.org The tryptamine scaffold serves as a foundational building block in the synthesis of many biologically and pharmaceutically important compounds. nih.gov

Rationale for Academic Investigation of Halogenated Indole Systems

The academic investigation into halogenated indole systems, such as the introduction of a chlorine atom onto the indole ring of tryptamine, is driven by the profound influence that halogen substituents can have on a molecule's biological activity. nih.gov The presence, type, and position of a halogen can alter a compound's electronic properties, lipophilicity, and metabolic stability, which in turn can significantly affect its interaction with biological targets like receptors and enzymes.

In the context of tryptamines, structure-activity relationship (SAR) studies have shown that halogenation can modulate receptor binding affinity and functional activity. nih.govnih.gov For instance, research indicates that halogen substituents at specific positions on the indole nucleus, including position 7, are generally well-tolerated and can even enhance activity at certain serotonin receptors. nih.gov The electronegative nature of halogens can be a positive contributing factor to the biological activity of these compounds. nih.gov This makes halogenation a key strategy in the design of novel ligands to probe receptor function and develop potential therapeutic agents. nih.govmdpi.com

Overview of Research Paradigms Applied to 2-(7-chloro-1H-indol-3-yl)ethanamine and Analogues

The scientific investigation of 2-(7-chloro-1H-indol-3-yl)ethanamine and its analogues employs a variety of research paradigms to characterize their chemical properties and pharmacological profiles. These methods are essential for understanding the structure-activity relationships that govern their biological effects.

Structure-Activity Relationship (SAR) Studies: A primary research paradigm involves the systematic modification of the tryptamine structure and the evaluation of how these changes affect biological activity. researchgate.net For halogenated tryptamines, this includes synthesizing analogues with different halogens (e.g., fluorine, chlorine, bromine) at various positions on the indole ring to determine the optimal substitution pattern for desired pharmacological effects. nih.gov

Receptor Binding Assays: To determine the affinity of compounds for specific biological targets, radioligand binding assays are commonly used. These experiments measure how strongly a compound binds to a particular receptor, such as the serotonin 5-HT2A receptor. biomolther.org The inhibitory potencies (IC50 values) of various tryptamine derivatives are often correlated with their structural properties in these studies. nih.gov

Functional Assays: Beyond binding affinity, functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For 2-(7-chloro-1H-indol-3-yl)ethanamine, studies have characterized it as a full agonist at the serotonin 5-HT2A receptor. wikipedia.org Another important functional aspect studied is the ability of these compounds to induce the release of monoamine neurotransmitters like serotonin, dopamine (B1211576), and norepinephrine (B1679862). wikipedia.org

In Vitro and In Vivo Models: The biological activity of these compounds is further investigated using various in vitro and in vivo models. In vitro studies may utilize rat brain synaptosomes to assess neurotransmitter release. wikipedia.org Animal models are also employed to understand the physiological and behavioral effects of these compounds. nih.gov

The data gathered from these research paradigms provide a comprehensive understanding of the pharmacological profile of 2-(7-chloro-1H-indol-3-yl)ethanamine and its analogues.

Research Findings for 2-(7-chloro-1H-indol-3-yl)ethanamine

| Receptor | Activity | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |

|---|---|---|---|---|

| 5-HT₂A | Full Agonist | 18.8 | 102 | wikipedia.org |

| Neurotransmitter | EC₅₀ (nM) | Reference |

|---|---|---|

| Serotonin | 8.03 | wikipedia.org |

| Norepinephrine | 656 | wikipedia.org |

| Dopamine | 1,330 | wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(7-chloro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4-5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRNGBURTLCWBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191457 | |

| Record name | 1H-Indole-3-ethanamine, 7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3804-16-8 | |

| Record name | 1H-Indole-3-ethanamine, 7-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003804168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-ethanamine, 7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 7 Chloro 1h Indol 3 Yl Ethanamine

General Approaches to the 3-Ethanamine Indole (B1671886) Scaffold

The indole-3-ethanamine scaffold is a common structural motif in a variety of biologically active compounds, including neurotransmitters and alkaloids. Several general synthetic strategies have been developed to construct this framework.

One of the most classical and versatile methods is the Fischer indole synthesis . thermofisher.comwikipedia.orgtcichemicals.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of tryptamines, a common precursor is 4-aminobutanal (B194337) or a protected equivalent, which reacts with a substituted phenylhydrazine to form the indole ring with the ethylamine (B1201723) side chain precursor at the 3-position.

Modern variations of the Fischer indole synthesis have been developed to improve yields and expand the substrate scope. These include the use of various Brønsted and Lewis acids as catalysts, as well as palladium-catalyzed versions that allow for the cross-coupling of aryl bromides and hydrazones. wikipedia.orgorganic-chemistry.org Continuous flow synthesis has also been applied to the Fischer indole synthesis, offering advantages in terms of reaction control and scalability. nih.gov

Alternative approaches to the indole-3-ethanamine scaffold include the reduction of indole-3-acetonitriles or reductive amination of indole-3-acetaldehydes . These methods start with an indole core and focus on elaborating the side chain at the C3 position. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the indole ring.

Targeted Synthesis of Chlorinated Indole Ethylamine Precursors

The synthesis of 2-(7-chloro-1H-indol-3-yl)ethanamine can be approached in two primary ways: by constructing the indole ring from a chlorinated precursor or by chlorinating a pre-existing indole-3-ethanamine derivative.

Strategies for Introducing Halogen Substituents at Indole Positions

The introduction of a chlorine atom at the 7-position of the indole ring is a key step in the synthesis of the target compound. This can be achieved either before or after the formation of the indole ring.

Synthesis from Chlorinated Precursors: The most direct route involves starting with a commercially available chlorinated aniline (B41778) or phenylhydrazine. For instance, (2-chlorophenyl)hydrazine (B82148) can be used as a starting material in a Fischer indole synthesis. The reaction of (2-chlorophenyl)hydrazine with a suitable carbonyl compound, such as 4-aminobutanal diethyl acetal, would lead to the formation of the 7-chloroindole (B1661978) scaffold. The commercial availability of 7-chloroindole itself provides a direct starting point for further functionalization. nih.govsigmaaldrich.comsigmaaldrich.com

Direct Halogenation of the Indole Ring: While electrophilic substitution of indoles typically occurs at the C3 position, direct halogenation at other positions can be achieved under specific conditions or with the use of directing groups. However, achieving selective chlorination at the C7 position of an unsubstituted indole can be challenging. Derivatization of the indole nitrogen can influence the regioselectivity of halogenation.

A summary of potential chlorination strategies is presented in the table below.

| Method | Reagents and Conditions | Position of Chlorination | Reference |

| Fischer Indole Synthesis from Precursor | (2-chlorophenyl)hydrazine, 4-aminobutanal diethyl acetal, acid catalyst (e.g., H₂SO₄, PPA) | 7-position | wikipedia.org |

| Direct Chlorination of Indole | N-Chlorosuccinimide (NCS), various solvents | Primarily C3, other isomers possible | N/A |

| Directed C7-Halogenation of Tryptamine (B22526) Derivatives | N-protected tryptamine, directing group, halogenating agent | 7-position | semanticscholar.org |

Table 1: Comparison of Chlorination Strategies for the Indole Ring

Formation of the Ethylamine Side Chain

Once the 7-chloroindole scaffold is in place, the ethylamine side chain can be introduced at the C3 position. Several established methods can be employed for this transformation.

Gramine Synthesis and Subsequent Manipulation: The Mannich reaction of 7-chloroindole with formaldehyde (B43269) and dimethylamine (B145610) yields 7-chloro-3-[(dimethylamino)methyl]-1H-indole (7-chlorogramine). This intermediate can then be converted to 7-chloro-3-indoleacetonitrile by reaction with a cyanide salt. Subsequent reduction of the nitrile, for example with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, affords 2-(7-chloro-1H-indol-3-yl)ethanamine.

Vilsmeier-Haack Formylation and Subsequent Reactions: The Vilsmeier-Haack reaction of 7-chloroindole with phosphorus oxychloride and dimethylformamide yields 7-chloro-1H-indole-3-carbaldehyde. This aldehyde can be converted to 7-chloro-3-(2-nitroethenyl)-1H-indole by condensation with nitromethane. Reduction of the nitrovinyl intermediate, typically with LiAlH₄, yields the desired ethylamine.

Reductive Amination of 7-chloro-3-indoleacetaldehyde: If 7-chloro-3-indoleacetaldehyde is accessible, it can undergo reductive amination with ammonia (B1221849) or a protected amine source, followed by deprotection, to yield the target compound. nih.govyoutube.commasterorganicchemistry.comresearchgate.netorganic-chemistry.org A variety of reducing agents can be used, including sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

Reduction of 7-chloro-3-indoleacetonitrile: The reduction of 7-chloro-3-indoleacetonitrile is a direct method to obtain the final product. medchemexpress.com

A multi-step synthesis for the related compound 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine starts from 5-chloro-2-methylindole (B45293) and involves Vilsmeier-Haack formylation, followed by reaction with ammonium (B1175870) acetate (B1210297) and reduction. chemicalbook.com A similar strategy could be adapted for the synthesis of the 7-chloro analogue.

Development of Efficient Synthetic Protocols

For example, a one-pot Fischer indole synthesis, where the formation of the phenylhydrazone and its subsequent cyclization are performed concurrently, is a common approach. thermofisher.com The choice of solvent and acid catalyst is crucial for the success of this reaction.

Continuous flow chemistry offers another avenue for developing efficient synthetic protocols. nih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and easier scalability. The synthesis of various indole derivatives has been successfully demonstrated using continuous flow systems. nih.gov

Semisynthetic and Derivatization Strategies for Indole Alkaloid Scaffolds

Indole alkaloids are a diverse class of natural products with a wide range of biological activities. rsc.org Semisynthesis, the chemical modification of naturally occurring or readily available indole alkaloids, is a powerful tool for generating novel derivatives with potentially improved properties.

While 2-(7-chloro-1H-indol-3-yl)ethanamine is not a complex indole alkaloid itself, it can serve as a valuable building block for the synthesis of more complex molecules. The ethylamine side chain can be further functionalized, for example, through acylation or alkylation, to produce a library of derivatives. The chlorine atom at the 7-position can also participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further diversity.

Furthermore, the derivatization of readily available tryptamine at the C7 position has been explored. semanticscholar.org This suggests that direct chlorination of a protected tryptamine derivative could be a viable route to the target compound, potentially offering a more convergent synthetic strategy.

Derivatization and Analogue Design for Structure Function Elucidation

Chemical Derivatization of 2-(7-chloro-1H-indol-3-yl)ethanamine for Lead Optimization

Lead optimization aims to enhance the desirable properties of a lead compound while minimizing its undesirable characteristics. For 2-(7-chloro-1H-indol-3-yl)ethanamine, this process involves targeted chemical modifications to improve parameters such as potency, selectivity, and pharmacokinetic profile. While specific optimization studies starting directly from 2-(7-chloro-1H-indol-3-yl)ethanamine are not extensively detailed in the provided research, general principles of lead optimization for indole (B1671886) ethylamines can be applied.

Key strategies would include:

N-Acylation/Alkylation: Modification of the primary amine on the ethylamine (B1201723) side chain. Introducing various acyl or alkyl groups can alter the compound's polarity, hydrogen bonding capacity, and steric profile, which can significantly impact receptor binding and metabolic stability.

Substitution at the Indole Nitrogen (N-1): Alkylation or arylation at the N-1 position of the indole ring can influence the molecule's electronic properties and its ability to act as a hydrogen bond donor.

Further Substitution on the Benzene (B151609) Ring: Introducing additional substituents onto the chloro-substituted benzene portion of the indole ring can fine-tune electronic and lipophilic properties.

The goal of these derivatizations is to systematically probe the chemical space around the core scaffold to identify modifications that lead to improved biological activity and drug-like properties. nih.gov

Synthesis of Substituted Indole Ethylamine Analogues

The synthesis of a library of analogues is fundamental to understanding the structure-activity relationships (SAR) of the indole ethylamine class. This involves systematically altering different parts of the molecule, including the indole ring and the ethylamine side chain.

The nature and position of substituents on the indole ring are critical determinants of biological activity. The 7-chloro substituent in the parent compound already provides a specific electronic and steric influence. Exploring other substitutions allows for a detailed mapping of the target's binding pocket requirements.

Research on related indole derivatives has shown that:

Halogenation: Besides chlorine, other halogens like fluorine can be introduced. For example, compounds like 2-(5-chloro-7-fluoro-1H-indol-3-yl)ethanamine have been synthesized, indicating that multiple halogen substitutions can be explored to modulate activity. americanelements.com The position of the halogen is also crucial; for instance, moving the chlorine from the 7-position to the 5- or 6-position would likely result in different biological profiles.

Alkyl and Alkoxy Groups: The introduction of small alkyl (e.g., methyl) or alkoxy (e.g., methoxy) groups can impact lipophilicity and steric interactions. Studies on 1,3-thiazole derivatives, which can be considered bioisosteres or related structures, showed that a methoxy (B1213986) substituent at the para-position resulted in a potent acetylcholinesterase inhibitor. academie-sciences.fr

Fused Rings: More complex analogues can be created by fusing other rings to the indole nucleus. For instance, the synthesis of 2-(1H-furo[2,3-g]indazol-1-yl) ethylamine derivatives demonstrates how replacing the simple indole with a more complex heterocyclic system can lead to potent and selective compounds, such as the 5-HT2C receptor agonist YM348. researchgate.net

Table 1: Effect of Indole Ring Substituents on Biological Activity in Related Indole Analogues

| Compound/Analogue Class | Substituent(s) | Position(s) | Observed Effect/Target |

| Indole-imidazole derivatives | Chlorine | - | Antifungal properties mdpi.com |

| 1,3-Thiazolylhydrazones | Methoxy | para- | Potent acetylcholinesterase inhibition academie-sciences.fr |

| Furo[2,3-g]indazole ethylamines | Ethyl | 7 | High agonistic activity at 5-HT2C receptor researchgate.net |

| Indole Ethylamines | Fluoro, Chloro | 7, 5 | Synthesized for analogue libraries americanelements.com |

The ethylamine side chain is a key pharmacophoric element, and its modification is a common strategy for optimizing activity.

Nitrogen Substitution: The primary amine can be converted to secondary or tertiary amines through alkylation. This alters the basicity (pKa) and hydrogen bonding potential of the nitrogen atom. For example, in the development of antimalarial drugs, the side chains of 4-aminoquinolines were modified, including the use of linkers containing piperazine (B1678402) moieties, which feature secondary and tertiary amines. nih.gov

Chain Length and Branching: Altering the length of the alkyl chain from two carbons (ethyl) to one (methyl) or three (propyl) can change the distance and orientation of the basic nitrogen relative to the indole ring. This can be critical for optimal interaction with a biological target. Introducing branching, such as a methyl group on the carbon alpha to the nitrogen, as seen in the synthesis of (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, creates a chiral center and can lead to stereoselective binding and improved potency. researchgate.net

Ring Manipulation Strategies Applied to Indole Alkaloids

Beyond simple substitution, more profound structural modifications involving the indole ring system itself can lead to novel chemical scaffolds with unique biological activities. These "ring distortion" strategies leverage the inherent reactivity of the indole nucleus to create architecturally complex molecules. nih.gov

Ring Cleavage: Chloroformate-mediated ring cleavage has been used on complex indole alkaloids like yohimbine (B192690) and reserpine. This strategy involves breaking one of the bonds within the indole ring system to generate a larger, medium-sized ring containing a carbamate (B1207046) functional group. This approach has successfully produced re-engineered compounds with novel antiplasmodial activity. rsc.org

Ring Expansion: A single carbon atom can be inserted into the pyrrole (B145914) ring of the indole nucleus to expand it into a quinoline (B57606) system. Photochemically activated arylchlorodiazirines can serve as carbene precursors for this one-carbon ring expansion, converting N-substituted indoles into quinolinium salts. nih.gov This skeletal editing provides access to entirely new heterocyclic core structures.

Ring Rearrangement: Oxidative rearrangement of the 2,3-disubstituted indole nucleus can be used to transform the indole into a spirooxindole scaffold. This type of transformation takes advantage of the intrinsic reactivity of the indole ring to create significant structural changes. nih.gov

These advanced strategies enable the exploration of new chemical space, moving beyond the traditional indole ethylamine template to discover compounds with potentially novel mechanisms of action. nih.govrsc.org

Rational Design Principles for Novel Indole Ethylamine Derivatives

Modern drug design often employs computational methods to guide the synthesis of new analogues in a more targeted and efficient manner. This rational design approach minimizes trial-and-error synthesis and focuses on molecules with a higher probability of success.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. For a series of novel indole ethylamine derivatives designed as lipid metabolism regulators, docking studies were used to visualize how the compounds fit into the binding pocket of the human PPARα receptor. mdpi.comresearchgate.net The results showed key interactions, such as hydrogen bonds, that were crucial for binding affinity. mdpi.comresearchgate.net

3D-QSAR (Quantitative Structure-Activity Relationship): 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are used to correlate the 3D properties of a set of molecules with their biological activity. A study on phenethylamine (B48288) derivatives as aldose reductase inhibitors used CoMSIA to build a predictive model. nih.gov This model, which considered hydrophobic and hydrogen bond donor/acceptor fields, was then used to design a new indolebutanoic acid derivative with significantly enhanced inhibitory potency compared to the original lead compound. nih.gov

By combining these computational tools with synthetic chemistry, researchers can rationally design novel indole ethylamine derivatives with optimized interactions at their biological targets.

Mechanistic Pharmacology and Biological Target Engagement

Investigation of Receptor Binding Profiles and Ligand-Receptor Interactions

There is a notable absence of specific receptor binding data for 2-(7-chloro-1H-indol-3-yl)ethanamine in the scientific literature. However, the tryptamine (B22526) scaffold is a well-established pharmacophore that interacts with a variety of receptor systems. The introduction of a chlorine atom at the 7-position of the indole (B1671886) ring is expected to modify its electronic and lipophilic properties, thereby influencing its binding affinity and selectivity for various receptors.

Substituted tryptamines are widely recognized for their interaction with G-Protein Coupled Receptors (GPCRs), particularly serotonin (B10506) (5-HT) receptors. The indole core of tryptamines shares a structural resemblance with serotonin, allowing these compounds to bind to and modulate 5-HT receptor subtypes. For instance, many tryptamine derivatives are known agonists or partial agonists at 5-HT2A and 5-HT1A receptors.

Research on related compounds suggests that halogenation of the indole ring can significantly impact receptor affinity and functional activity. For example, halogen substituents at various positions of the indole nucleus in synthetic cannabinoids, which also feature an indole core, have been shown to alter binding affinity for the cannabinoid 1 (CB1) receptor, another GPCR. Specifically, chloro-substitution at the 7-position of the indole core in some synthetic cannabinoids largely retained high binding affinity for the hCB1 receptor. mdpi.com This suggests that 2-(7-chloro-1H-indol-3-yl)ethanamine might also exhibit affinity for CB1 receptors.

The following table illustrates the potential GPCR binding profile of 2-(7-chloro-1H-indol-3-yl)ethanamine based on the known activities of other substituted tryptamines. It is important to emphasize that this data is illustrative and not based on direct experimental results for the specified compound.

| Receptor Subtype | Predicted Activity | Rationale based on Structurally Related Compounds |

| 5-HT2A | Agonist/Partial Agonist | The tryptamine core is a classic 5-HT receptor ligand. |

| 5-HT1A | Agonist/Partial Agonist | Many tryptamines exhibit affinity for this receptor subtype. |

| CB1 | Potential Agonist | 7-chloro substitution on the indole ring can be favorable for CB1 binding in other ligand classes. mdpi.com |

| Dopamine (B1211576) D2/D3 | Potential Antagonist | Some indole derivatives have shown antagonist activity at dopamine receptors. |

Disclaimer: This table is for illustrative purposes only and is based on the pharmacological profiles of structurally related compounds. The actual receptor binding profile of 2-(7-chloro-1H-indol-3-yl)ethanamine has not been experimentally determined.

While the primary targets of many tryptamines are GPCRs, interactions with ligand-gated ion channels (LGICs) cannot be entirely ruled out. The structural similarity to serotonin suggests a potential for interaction with the 5-HT3 receptor, which is a non-selective cation channel. However, affinity of simple tryptamines for the 5-HT3 receptor is generally lower than for other 5-HT receptor subtypes.

Quantitative structure-activity relationship (QSAR) studies on a series of tryptamine derivatives have indicated that halogen substituents at the 7-position of the indole ring are tolerated for activity at the NMDA receptor, another important LGIC. nih.gov This raises the possibility that 2-(7-chloro-1H-indol-3-yl)ethanamine could modulate NMDA receptor function.

Beyond direct receptor binding, 2-(7-chloro-1H-indol-3-yl)ethanamine could potentially modulate neurotransmitter systems through various mechanisms. Substituted tryptamines have been shown to interact with biogenic amine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine (B1679862) transporter (NET). nih.gov Such interactions can lead to the inhibition of neurotransmitter reuptake or even induce neurotransmitter release, thereby altering synaptic concentrations of these key signaling molecules. The concerted activity of the dopaminergic, serotonergic, and endocannabinoid systems is crucial for many brain functions, and compounds that modulate these systems can have profound physiological effects. nih.gov

Elucidation of Intracellular Signaling Cascades

The activation of GPCRs by a ligand like 2-(7-chloro-1H-indol-3-yl)ethanamine would be expected to trigger a cascade of intracellular signaling events. For instance, agonism at 5-HT2A receptors, which are Gq/11-coupled, typically leads to the activation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Recent research has highlighted the concept of "functional selectivity" or "biased agonism," where a ligand can preferentially activate one signaling pathway over another at the same receptor. Different substituted tryptamines can exhibit distinct signaling biases at the 5-HT2A receptor, leading to varied downstream effects. researchgate.net The specific signaling profile of 2-(7-chloro-1H-indol-3-yl)ethanamine would depend on the conformational changes it induces in the receptor upon binding.

Modulation of Specific Biological Pathways

The engagement of various receptors and signaling cascades by 2-(7-chloro-1H-indol-3-yl)ethanamine could lead to the modulation of broader biological pathways. For example, the serotonergic system is deeply involved in the regulation of mood, cognition, and sleep. Modulation of this system could therefore impact these physiological processes.

Furthermore, there is a well-established link between inflammation and the kynurenine (B1673888) pathway of tryptophan metabolism. nih.gov The enzyme indoleamine 2,3-dioxygenase (IDO), which is induced by pro-inflammatory cytokines, metabolizes tryptophan into kynurenine. As an indole derivative, 2-(7-chloro-1H-indol-3-yl)ethanamine could potentially interact with enzymes involved in tryptophan metabolism, although this remains speculative.

Mechanisms of Antimicrobial and Anti-Biofilm Activities

A growing body of evidence suggests that indole derivatives, including chlorinated indoles, possess significant antimicrobial and anti-biofilm properties. Studies have shown that compounds like 7-chloroindole (B1661978) can inhibit the growth of pathogenic bacteria and disrupt the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to antibiotics. nih.gov

The proposed mechanisms for these activities include the disruption of bacterial cell membranes. The lipophilic nature of the chlorinated indole moiety may facilitate its insertion into the lipid bilayer of the cell membrane, leading to increased permeability and ultimately cell death. nih.gov

Another potential mechanism is the interference with quorum sensing, a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors, including biofilm formation and virulence factor production. Some indole derivatives have been found to reduce the expression of genes involved in quorum sensing. nih.gov

The following table summarizes the observed antimicrobial and anti-biofilm activities of 7-chloroindole, a closely related compound.

| Organism | Activity | Proposed Mechanism | Reference |

| Vibrio parahaemolyticus | Inhibition of biofilm formation | Cell membrane damage | nih.gov |

| Acinetobacter baumannii | Antimicrobial and anti-biofilm | Reduction in quorum sensing gene expression | nih.gov |

Disclaimer: This table presents data for 7-chloroindole and not 2-(7-chloro-1H-indol-3-yl)ethanamine. The ethanamine side chain may alter the antimicrobial and anti-biofilm properties.

Exploration of Anti-proliferative Mechanisms in Cellular Systems of 2-(7-chloro-1H-indol-3-yl)ethanamine

The precise anti-proliferative mechanisms of 2-(7-chloro-1H-indol-3-yl)ethanamine in cellular systems have not been extensively detailed in publicly available research. However, by examining the broader class of tryptamine and indole derivatives, of which 2-(7-chloro-1H-indol-3-yl)ethanamine is a member, it is possible to infer potential pathways of action. Research into related compounds provides a foundational understanding of how this class of molecules may exert cytotoxic and anti-proliferative effects on cancer cells.

Studies on various tryptamine derivatives have demonstrated their potential to inhibit cancer cell growth through mechanisms such as inducing apoptosis (programmed cell death) and causing cell cycle arrest. For instance, some tryptamine analogues have been shown to trigger apoptotic pathways in cancer cells, a crucial mechanism for eliminating malignant cells. nih.govresearchgate.netnih.gov

Furthermore, the indole nucleus is a key pharmacophoric group in many biologically active compounds, including several with anti-cancer properties. nih.gov Derivatives of indole have been investigated for their ability to interfere with various cellular processes essential for tumor growth and survival.

While direct experimental data on 2-(7-chloro-1H-indol-3-yl)ethanamine is scarce, the anti-proliferative activity of structurally similar compounds suggests that its mechanisms could involve the modulation of key cellular signaling pathways implicated in cell proliferation and survival. It is important to note that the presence and position of the chlorine atom on the indole ring can significantly influence the biological activity of the molecule.

Table 1: Cytotoxic Activity of Selected Tryptamine Derivatives in Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| **Compound 9*** | Hematological Cancer Cell Lines | 0.57–65.32 |

| **Compound 13*** | KG-1 | 32.44 |

| MV-4-11 | 102.50 | |

| REH | 29.32 | |

| HT29 | 0.006 | |

| **Compound 14*** | A431 | 0.0072 |

| HT29 | 0.096 | |

| IGROV1 | 0.0015 | |

| U2OS | 0.469 | |

| Tryptamine amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acid | HeLa | 8.7 ± 0.4 |

| G-361 | 9.0 ± 0.4 | |

| Fluorotryptamine amides of (3β)-3-(acetyloxy)olean-12-en-28-oic acid (Compound 3b) | HeLa | 6.7 ± 0.4 |

| Fluorotryptamine amides of (3β)-3-(acetyloxy)olean-12-en-28-oic acid (Compound 3c) | HeLa | 12.2 ± 4.7 |

| Fluorotryptamine amide of oleanolic acid (Compound 4c) | MCF7 | 13.5 ± 3.3 |

*Note: The specific structures of Compounds 9, 13, and 14, which are novel tryptamine derivatives, are detailed in the cited research. nih.gov The table presents a selection of findings on related tryptamine compounds to provide a contextual overview of their anti-proliferative potential. nih.govnih.gov The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.

Detailed Research Findings:

Research into the broader family of tryptamine derivatives has yielded several key insights into their anti-proliferative effects. One study focused on the synthesis of novel tryptamine derivatives and their subsequent evaluation as antitumor agents. nih.gov This research identified a compound (Compound 9) that demonstrated significant activity in hematological cancer cell lines. nih.gov The study also highlighted that modifying the tryptamine scaffold can lead to compounds with high toxicity in solid tumor cell lines. nih.gov

Another area of investigation has been the creation of hybrid molecules that combine tryptamine with other biologically active moieties. For example, tryptamine amides of oleanolic acid have been synthesized and shown to exhibit cytotoxicity in various cancer cell lines, including HeLa, G-361, and MCF7. nih.gov These findings suggest that the tryptamine scaffold can serve as a valuable component in the design of new anti-cancer agents.

Furthermore, studies on tryptamine itself have revealed its ability to induce apoptosis and inhibit the migration of prostate cancer cells. nih.gov This indicates that even the basic tryptamine structure possesses anti-cancer properties that can be potentially enhanced through chemical modification.

Quantitative and Qualitative Structure Activity Relationship Sar Studies

Impact of Halogen Substituents on Biological Potency and Selectivity

The introduction of a halogen atom, such as chlorine, onto the indole (B1671886) nucleus of a tryptamine (B22526) can significantly modulate its biological activity. The nature of the halogen, its position on the ring, and the electronic effects it imparts all play a crucial role in the compound's affinity and efficacy at various receptors. Generally, halogenation can alter a molecule's lipophilicity, metabolic stability, and binding interactions, leading to enhanced or diminished potency and in some cases, a shift in receptor selectivity.

Positional Effects of Chlorine Substitution on Indole Ring

Research has shown that the 7-position of the indole ring is a key area for functionalization, with derivatives often exhibiting potent biological activities. The electronic properties and steric bulk of the substituent at this position can influence how the molecule docks into the binding pocket of a receptor. For 2-(7-chloro-1H-indol-3-yl)ethanamine, the electron-withdrawing nature of the chlorine atom at the 7-position can alter the electron density of the indole ring system, which may enhance binding affinity to specific receptor subtypes.

While direct quantitative comparisons with its 4-chloro, 5-chloro, and 6-chloro isomers are limited, SAR studies on broader classes of indole derivatives suggest that substitution at different positions can lead to varied pharmacological profiles. For instance, modifications at the 5-position have been extensively studied and are known to significantly impact activity at serotonin (B10506) receptors. The distinct effects of 7-substitution highlight the unique role this position plays in molecular recognition at the target site.

Influence of Other Indole Ring Substitutions on Activity Profiles

For example, the presence of a methoxy (B1213986) group at the 5-position of the indole ring is a common feature in many psychoactive tryptamines and is known to confer high affinity for certain serotonin receptors. Similarly, hydroxylation at various positions can introduce hydrogen-bonding interactions that may enhance binding affinity. The specific activity profile of 2-(7-chloro-1H-indol-3-yl)ethanamine is therefore understood to be a result of the unique electronic and steric properties conferred by the chlorine atom at the 7-position, in contrast to the effects that would be observed with other substituents at this or other positions.

Role of the Ethanamine Side Chain in Receptor Recognition

The ethanamine side chain of 2-(7-chloro-1H-indol-3-yl)ethanamine is a crucial pharmacophoric element for its interaction with many receptors, particularly G-protein coupled receptors like the serotonin receptors. This side chain contains a primary amine group which is typically protonated at physiological pH. This positive charge is often essential for forming a key ionic bond with a negatively charged amino acid residue (commonly an aspartate) in the binding pocket of the receptor.

Modifications to this side chain, such as N-alkylation (the addition of methyl, ethyl, or larger alkyl groups to the amine), can significantly impact receptor affinity and selectivity. For instance, N,N-dimethylation of tryptamines is a common structural motif in many well-known psychoactive compounds. The length and branching of the alkyl substituents on the nitrogen atom can influence how the molecule fits into the receptor's binding site and can also affect its metabolic stability.

Furthermore, alterations to the ethyl linker, such as the introduction of an alpha-methyl group, can also modulate activity. Such modifications can introduce a chiral center and may alter the preferred conformation of the side chain, leading to changes in receptor binding and functional activity. The unsubstituted ethanamine side chain of 2-(7-chloro-1H-indol-3-yl)ethanamine provides a fundamental structural template for these interactions.

Comparative Analysis of 2-(7-chloro-1H-indol-3-yl)ethanamine with Related Indole Scaffolds

The biological profile of 2-(7-chloro-1H-indol-3-yl)ethanamine can be further understood by comparing it to other indole-containing scaffolds, such as the beta-carbolines and ergolines. These related structures contain the core indole nucleus but are integrated into more complex and rigid ring systems.

Beta-carbolines , such as tetrahydro-beta-carboline (tryptoline), can be considered cyclized analogs of tryptamine. This structural rigidity can lead to a different receptor binding profile. Studies have shown that while some beta-carbolines bind to serotonin receptors, they often exhibit different selectivity and potency compared to the more flexible tryptamines. For example, certain beta-carbolines have been found to be potent inhibitors of monoamine uptake, a property that is also influenced by their specific substitution patterns. nih.gov

Ergolines , like lysergic acid diethylamide (LSD), represent a more complex and rigidified tryptamine structure. The indole nucleus is incorporated into a tetracyclic ring system. This conformational constraint significantly impacts how the molecule interacts with its biological targets. Ergolines are known to have complex pharmacological profiles, often interacting with a wide range of serotonin and dopamine (B1211576) receptors with high affinity. nih.gov In comparison, the simpler, more flexible structure of 2-(7-chloro-1H-indol-3-yl)ethanamine may allow for a different mode of binding and potentially greater selectivity for certain receptor subtypes. The ergoline (B1233604) scaffold's intricate structure allows for multiple points of interaction within a receptor, which can contribute to its high potency and broad receptor profile. nih.gov

Development of Predictive Models for Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. For tryptamine derivatives, QSAR studies are valuable tools for predicting the activity of novel compounds and for understanding the key molecular features that govern their interaction with biological targets.

The development of a QSAR model typically involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., binding affinities, EC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including its physicochemical properties (e.g., lipophilicity, molar refractivity), electronic properties (e.g., atomic charges, orbital energies), and topological and 3D features.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability.

For tryptamine derivatives, QSAR studies have employed various types of descriptors. For instance, Holographic QSAR (HQSAR) is a 2D QSAR technique that uses molecular fragments as descriptors, avoiding the need for 3D alignment of molecules. nih.gov This method has been successfully applied to model the activity of tryptamines at serotonin receptors. nih.gov Other QSAR approaches for serotonergic ligands have utilized a broad spectrum of descriptors, including those related to hydrophobicity, electrostatics, and hydrogen bonding capabilities, often in combination with machine learning algorithms to build predictive models. nih.gov

These predictive models can be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and biological testing. This significantly accelerates the drug discovery process by focusing resources on the most promising candidates. The insights gained from the descriptors used in the QSAR models also provide a deeper understanding of the key structural features required for potent and selective biological activity.

Computational Chemistry and Molecular Modeling in Indole Ethylamine Research

In Silico Approaches for Ligand-Target Prediction

In silico ligand-target prediction utilizes computational algorithms to identify potential biological targets for a given small molecule. This approach is fundamental in pharmacology for elucidating a compound's mechanism of action and predicting potential off-target effects. nih.gov The methodologies are broadly categorized into ligand-based and structure-based approaches. nih.gov

Ligand-based methods operate on the principle of chemical similarity, which posits that structurally similar molecules are likely to exhibit similar biological activities by binding to similar targets. nih.gov For a molecule such as 2-(7-chloro-1H-indol-3-yl)ethanamine, its structure would be converted into a molecular fingerprint and compared against large databases of compounds with known biological targets. biorxiv.org Tools like the Similarity Ensemble Approach (SEA) compare the input ligand against sets of known ligands for various targets to calculate statistical significance of potential interactions. biorxiv.org

Structure-based methods, conversely, require the three-dimensional structure of a potential protein target. These methods screen for molecules that can physically and energetically fit into the binding site of a protein. nih.gov

The combination of these approaches can generate a profile of probable targets for 2-(7-chloro-1H-indol-3-yl)ethanamine, which can then be prioritized for experimental validation.

Table 1: Illustrative In Silico Target Prediction Workflow

| Step | Description | Methodology | Example Outcome |

|---|---|---|---|

| 1. Query Molecule Definition | The 2D/3D structure of 2-(7-chloro-1H-indol-3-yl)ethanamine is used as the input. | SMILES string or SDF file. | Defined chemical structure. |

| 2. Ligand-Based Screening | The molecule's fingerprint is compared against databases of known active compounds. | 2D/3D Similarity Search, Pharmacophore Mapping. | A ranked list of targets known to bind similar tryptamine (B22526) derivatives. |

| 3. Structure-Based Screening (Reverse Docking) | The molecule is docked against a panel of known protein structures. | Molecular Docking. | A list of proteins with favorable binding scores for the query molecule. |

| 4. Data Integration & Prioritization | Results from multiple methods are combined to identify high-confidence targets. | Consensus scoring, Machine Learning. | Top 5-10 predicted targets for experimental validation. |

Molecular Docking and Dynamics Simulations for Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding how a ligand, such as an indole (B1671886) ethylamine (B1201723) derivative, might interact with its protein target at an atomic level. The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on their energetic favorability. nih.gov For instance, studies on structurally related indole derivatives have used molecular docking to elucidate binding modes with enzymes like CYP51 and DNA topoisomerase IV, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex. mdpi.com

Following docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the movement of every atom in the system, providing a dynamic view of the binding. mdpi.com This analysis can confirm whether the binding pose predicted by docking is stable or if the ligand shifts to a different, more favorable conformation. The binding free energy of the complex can also be calculated from these simulations, offering a more accurate estimation of binding affinity. mdpi.com

Table 2: Example of Molecular Docking Data for an Indole Derivative with a Target Protein

| Parameter | Description | Illustrative Value |

|---|---|---|

| Binding Affinity (kcal/mol) | The estimated free energy of binding. More negative values indicate stronger binding. | -8.5 |

| Hydrogen Bonds | Key hydrogen bond interactions between the ligand and protein residues. | Indole N-H with Ser378; Amine N-H with Glu215. |

| Hydrophobic Interactions | Amino acid residues forming non-polar contacts with the ligand. | Trp89, Phe290, Leu321. |

| Root Mean Square Deviation (RMSD) | A measure of the ligand's positional stability during MD simulation. Lower values suggest higher stability. | 1.2 Å |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate the chemical structure of compounds with their biological activity. nih.gov The primary goal of QSAR is to predict the activity of new, unsynthesized compounds and to understand which structural features are important for their biological effects.

The process begins with a dataset of molecules with known activities. For each molecule, a set of numerical "descriptors" is calculated, representing various physicochemical properties (e.g., logP, molecular weight, polar surface area) and structural features (e.g., topological indices, 2D fingerprints). A mathematical model is then generated to find the best correlation between these descriptors and the observed activity. A study involving novel 1H-3-indolyl derivatives successfully employed 2D-QSAR modeling to understand and predict their antioxidant properties. nih.gov

For 2-(7-chloro-1H-indol-3-yl)ethanamine and its analogs, a QSAR model could be developed to predict their affinity for a specific receptor. The model would highlight the importance of features like the chloro-substitution at the 7-position of the indole ring. Rigorous statistical validation is essential to ensure the model's predictive power.

Table 3: Key Parameters in QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| r² (Coefficient of Determination) | Indicates the goodness of fit of the model for the training set. | > 0.6 |

| q² (Cross-validated r²) | Measures the predictive ability of the model using internal validation (e.g., leave-one-out). | > 0.5 |

| pred_r² (External Validation r²) | Measures the predictive ability of the model on an external test set of compounds not used in model generation. | > 0.5 |

| F-test value | A statistical test of the model's significance. | High value indicates a statistically significant model. |

Virtual Screening and Lead Compound Identification

Virtual screening is a powerful computational strategy for identifying promising drug candidates from vast chemical libraries. nih.gov This technique can screen millions of compounds in a fraction of the time and cost required for experimental high-throughput screening.

There are two main types of virtual screening:

Ligand-Based Virtual Screening (LBVS): This method uses a known active molecule, such as 2-(7-chloro-1H-indol-3-yl)ethanamine, as a template. The algorithm then searches a database for molecules that are structurally similar or share the same pharmacophoric features. nih.gov

Structure-Based Virtual Screening (SBVS): This approach, also known as docking-based screening, involves docking a large number of compounds into the 3D structure of a biological target. nih.gov The compounds are ranked based on their predicted binding affinity, and the top-scoring molecules are selected for further investigation. nih.gov

Collaborative virtual screening efforts have demonstrated success in rapidly expanding on an initial "hit" compound to identify a more potent chemical series. nih.gov This process allows for the efficient identification of novel lead compounds that can be synthesized and tested experimentally.

Table 4: Typical Funnel of a Virtual Screening Campaign

| Stage | Number of Compounds | Objective |

|---|---|---|

| Initial Compound Library | > 1,000,000 | A large, diverse collection of chemical structures (e.g., ZINC database). |

| Filtering (Physicochemical Properties) | ~ 500,000 | Remove compounds with undesirable properties (e.g., high molecular weight, poor solubility). |

| Docking/Similarity Search | ~ 100,000 | Rank compounds based on predicted binding affinity or similarity to a known active ligand. |

| Post-processing and Hit Selection | ~ 100-500 | Visually inspect top-scoring compounds and select a diverse set for acquisition or synthesis. |

| Experimentally Tested Hits | ~ 10-50 | Validate the activity of selected compounds through biological assays. |

Conformational Analysis and Energetic Profiles

Conformational analysis involves the study of the different three-dimensional arrangements of atoms that a molecule can adopt through the rotation of its single bonds. The activity of a molecule is often dependent on its ability to adopt a specific, low-energy conformation that is complementary to the binding site of its biological target.

Table 5: Hypothetical Relative Energies of Side-Chain Conformations

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| 1 (Anti) | 180° | 0.00 | Most Stable (Global Minimum) |

| 2 (Gauche) | +60° | 0.85 | Stable (Local Minimum) |

| 3 (Gauche) | -60° | 0.85 | Stable (Local Minimum) |

| 4 (Eclipsed) | 0° | 4.50 | Unstable (Transition State) |

Advanced Analytical Techniques in Characterizing Indole Ethylamine Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of newly synthesized or isolated indole (B1671886) ethylamines. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are primary tools for determining the precise arrangement of atoms. For 2-(7-chloro-1H-indol-3-yl)ethanamine, the spectra would reveal characteristic signals corresponding to the distinct chemical environments of its protons and carbons.

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the indole ring, the C2 proton of the indole, the ethylamine (B1201723) side chain protons (CH₂CH₂NH₂), and the indole amine (NH) proton. The indole NH proton typically appears as a broad singlet at a downfield chemical shift (δ 10–12 ppm).

¹³C NMR: The spectrum would display distinct resonances for each carbon atom, including the two carbons of the ethylamine side chain and the eight carbons of the 7-chloroindole (B1661978) ring.

Expected ¹H NMR Chemical Shifts for 2-(7-chloro-1H-indol-3-yl)ethanamine

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indole N-H | ~10.0 - 11.0 | Broad Singlet |

| Aromatic C4-H | ~7.5 - 7.7 | Doublet |

| Aromatic C5-H | ~6.9 - 7.1 | Triplet |

| Aromatic C6-H | ~7.0 - 7.2 | Doublet |

| Indole C2-H | ~7.2 - 7.4 | Singlet |

| -CH₂- (alpha to indole) | ~2.9 - 3.1 | Triplet |

| -CH₂- (beta to indole) | ~3.0 - 3.2 | Triplet |

| -NH₂ | ~1.5 - 2.5 | Broad Singlet |

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₁₀H₁₁ClN₂) with high accuracy. The fragmentation pattern observed in MS/MS analysis provides further structural confirmation. Tryptamine (B22526) derivatives characteristically fragment at the bond between the two ethyl carbons, leading to the formation of a stable iminium ion, which is often the base peak in the spectrum. psu.eduresearchgate.net

Expected Mass Spectrometry Data

| Analysis | Expected Value (m/z) | Description |

|---|---|---|

| Molecular Ion [M]⁺ | 194.06 (for ³⁵Cl) | Corresponds to the molecular weight of the freebase compound. |

| Key Fragment | 177.03 | Loss of the terminal NH₂ group. |

| Base Peak (Iminium Ion) | 163.04 | Resulting from cleavage of the Cα-Cβ bond of the ethylamine side chain. |

Infrared (IR) Spectroscopy IR spectroscopy helps identify the functional groups present in the molecule. Key vibrational frequencies would include N-H stretching for the indole and primary amine groups, aromatic C-H stretching, and C-C and C-N bond vibrations.

Chromatographic Separations and Purification Methodologies

Chromatographic techniques are crucial for both the purification of 2-(7-chloro-1H-indol-3-yl)ethanamine after synthesis and for its analytical quantification.

Purification Methodologies Following chemical synthesis, crude products of related tryptamines are often purified using techniques such as crystallization or column chromatography. google.comerowid.org

Flash Column Chromatography: This is a common method for purifying tryptamine derivatives. A silica (B1680970) gel stationary phase is typically used with a mobile phase gradient, such as a mixture of chloroform (B151607) and methanol (B129727), to separate the target compound from impurities and reaction byproducts. erowid.org

Crystallization: The compound can be further purified by dissolving it in a suitable solvent and allowing it to slowly crystallize, often after conversion to a salt form like the hydrochloride salt. erowid.org

Analytical Chromatography Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a precise and reliable method for assessing the purity of the final compound and for quantitative analysis. nih.govmdpi.com

Typical RP-HPLC Conditions for Indole Ethylamine Analysis

| Parameter | Description |

|---|---|

| Stationary Phase (Column) | C8 or C18 silica-based column. nih.gov |

| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent like methanol or acetonitrile. mdpi.com |

| Detection | UV detection, often at 280 nm, which is a characteristic absorbance wavelength for the indole ring. mdpi.com Fluorimetric detection can also be used for higher sensitivity. nih.gov |

| Flow Rate | Typically 0.5 - 1.5 mL/min. |

Biophysical Assays for Ligand-Protein Interactions

To understand the pharmacological profile of 2-(7-chloro-1H-indol-3-yl)ethanamine, it is essential to determine its binding affinity for various protein targets, particularly serotonin (B10506) (5-HT) receptors. Biophysical assays are employed to quantify these interactions. nih.gov

Radioligand Binding Assays The most common method for determining the affinity of a compound for a specific receptor is the competitive radioligand binding assay. This technique measures the ability of the test compound to displace a known radioactive ligand that is specific for the receptor target. The results are typically expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

While specific binding data for 2-(7-chloro-1H-indol-3-yl)ethanamine is not extensively published, studies on structurally similar halogenated N,N-dimethyltryptamines show high nanomolar affinity for several serotonin receptor subtypes. researchgate.net This suggests that 2-(7-chloro-1H-indol-3-yl)ethanamine likely exhibits a similar profile.

Binding Affinities (Ki, nM) of Structurally Related Tryptamines at Human Serotonin Receptors. researchgate.net

| Compound | 5-HT₁A | 5-HT₁B | 5-HT₁D | 5-HT₂B | 5-HT₆ | 5-HT₇ |

|---|---|---|---|---|---|---|

| 5-chloro-N,N-dimethyltryptamine | 25 | 200 | 250 | 25 | 100 | 40 |

| 5-bromo-N,N-dimethyltryptamine | 10 | 100 | 100 | 10 | 50 | 20 |

Other biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can also be used to provide more detailed thermodynamic and kinetic data about the ligand-protein interaction. nih.gov

Cellular and Biochemical Assays for Functional Characterization

Beyond binding affinity, cellular and biochemical assays are necessary to determine the functional effect of 2-(7-chloro-1H-indol-3-yl)ethanamine at its protein targets. These assays measure the biological response initiated by the compound, classifying it as an agonist, antagonist, or modulator.

Receptor Activation Assays For G-protein coupled receptors like the serotonin receptors, functional activity can be measured by quantifying the downstream second messenger signaling, such as cyclic adenosine (B11128) monophosphate (cAMP) production. For 2-(7-chloro-1H-indol-3-yl)ethanamine, which is also known as 7-Chlorotryptamine (7-CT), it has been characterized as a full agonist at the serotonin 5-HT₂A receptor. wikipedia.org The potency of an agonist is determined by its half-maximal effective concentration (EC₅₀), while its efficacy is measured by the maximal response it can produce (Eₘₐₓ). wikipedia.org

Functional Activity at the 5-HT₂A Receptor. wikipedia.org

| Parameter | Value | Description |

|---|---|---|

| EC₅₀ | 18.8 nM | The concentration at which the compound produces 50% of its maximal effect. |

| Eₘₐₓ | 102% | The maximal response produced, relative to the endogenous ligand serotonin. |

Neurotransmitter Release Assays Some tryptamines can also function as monoamine releasing agents. This activity is typically measured using in vitro preparations of nerve terminals (synaptosomes) isolated from rodent brain tissue. wikipedia.org The assay quantifies the amount of neurotransmitter (e.g., serotonin, dopamine (B1211576), norepinephrine) released from the synaptosomes in response to the compound. 7-Chlorotryptamine has been identified as a potent serotonin releasing agent (SRA). wikipedia.org

Monoamine Releasing Activity (EC₅₀, nM) in Rat Brain Synaptosomes. wikipedia.org

| Neurotransmitter | EC₅₀ Value |

|---|---|

| Serotonin | 8.03 nM |

| Norepinephrine (B1679862) | 656 nM |

| Dopamine | 1,330 nM |

These functional assays are critical for building a complete pharmacological profile of 2-(7-chloro-1H-indol-3-yl)ethanamine, linking its chemical structure to its biological effects at a molecular and cellular level.

Table of Compounds Mentioned

| Compound Name |

|---|

| 2-(7-chloro-1H-indol-3-yl)ethanamine |

| 5-chloro-N,N-dimethyltryptamine |

| 5-bromo-N,N-dimethyltryptamine |

| Serotonin |

| Dopamine |

| Norepinephrine |

| Chloroform |

| Methanol |

| Acetonitrile |

| Formic acid |

Strategic Applications of 2 7 Chloro 1h Indol 3 Yl Ethanamine As a Chemical Probe

Utility in Deconvoluting Complex Biological Pathways

The potent and specific actions of 2-(7-chloro-1H-indol-3-yl)ethanamine on the serotonin (B10506) system make it a valuable tool for dissecting complex biological pathways. The serotonergic system is implicated in a vast array of physiological processes, including mood regulation, cognition, and sleep. The ability of 7-chlorotryptamine to selectively modulate serotonin signaling allows researchers to investigate the downstream consequences of activating specific serotonin receptors and enhancing serotonin release.

By applying this compound in various experimental models, from cell cultures to in vivo studies, researchers can trace the signaling cascades and neural circuits affected by its interaction with the 5-HT2A receptor and monoamine transporters. This helps to elucidate the specific roles of these components in broader biological phenomena. For instance, its use can help to differentiate the effects of direct receptor agonism from those of generalized serotonin release, two mechanisms that are often intertwined in the actions of other pharmacological agents. While direct studies detailing its extensive use in pathway deconvolution are not widely present in the literature, its defined mechanism of action provides a clear rationale for its application in studies aimed at understanding the intricate connections within and between neuronal signaling pathways.

Development of Molecular Tools for Receptor Profiling

A significant application of 2-(7-chloro-1H-indol-3-yl)ethanamine lies in its use as a molecular tool for profiling serotonin receptors. Its high affinity and efficacy at the 5-HT2A receptor make it a valuable ligand for characterizing the binding and functional properties of this important receptor subtype. Research has established it as a full agonist of the serotonin 5-HT2A receptor, with a half-maximal effective concentration (EC50) of 18.8 nM and a maximal efficacy (Emax) of 102%. wikipedia.org

Furthermore, this compound is a potent serotonin releasing agent (SRA), with an EC50 value of 8.03 nM for serotonin. wikipedia.org It also induces the release of norepinephrine (B1679862) and dopamine (B1211576), albeit with lower potency (EC50 values of 656 nM and 1,330 nM, respectively). wikipedia.org This profile allows for its use in comparative studies to identify other compounds with similar or different receptor and transporter interaction profiles. Its well-defined activity serves as a benchmark for the development of new chemical entities targeting the serotonergic system.

Table 1: Monoamine Releasing Activity of 2-(7-chloro-1H-indol-3-yl)ethanamine wikipedia.org

| Neurotransmitter | EC50 (nM) |

|---|---|

| Serotonin | 8.03 |

| Norepinephrine | 656 |

This interactive table summarizes the potency of 2-(7-chloro-1H-indol-3-yl)ethanamine in inducing the release of various monoamines.

Application as a Core Scaffold for Chemical Biology Research

The tryptamine (B22526) backbone of 2-(7-chloro-1H-indol-3-yl)ethanamine serves as a versatile core scaffold for the synthesis of novel chemical probes. The indole (B1671886) ring and the ethylamine (B1201723) side chain are amenable to a wide range of chemical modifications. By systematically altering its structure, medicinal chemists can develop derivatives with tailored pharmacological properties. For example, modifications to the indole ring can influence receptor subtype selectivity, while changes to the ethylamine side chain can affect transporter affinity and metabolic stability.

The chlorine atom at the 7-position of the indole ring is a key feature that contributes to its specific activity. This provides a starting point for structure-activity relationship (SAR) studies aimed at understanding how halogenation and other substitutions on the indole nucleus impact interactions with biological targets. While extensive libraries of derivatives based specifically on this compound are not yet widely reported, the foundational knowledge of its potent activity makes it an attractive starting point for the design of new molecular tools to explore the serotonergic system with greater precision.

Contributions to Understanding Indole Alkaloid Pharmacology

The study of 2-(7-chloro-1H-indol-3-yl)ethanamine has provided significant insights into the broader pharmacology of indole alkaloids. As a member of the tryptamine family, its characterization helps to build a more comprehensive picture of how structural variations within this class of compounds dictate their biological effects.

Its discovery as one of the most potent in vitro serotonin releasing agents has advanced our understanding of the structural requirements for potent interaction with the serotonin transporter. wikipedia.org The unique combination of potent 5-HT2A receptor agonism and powerful serotonin releasing activity distinguishes it from other tryptamines and provides a valuable reference point for the pharmacological classification of new indole alkaloids. This knowledge is crucial for the development of novel therapeutic agents targeting the serotonergic system for the treatment of various neuropsychiatric disorders.

Emerging Research Avenues and Future Perspectives

Design and Synthesis of Next-Generation 2-(7-chloro-1H-indol-3-yl)ethanamine Derivatives

The synthesis of next-generation derivatives of 2-(7-chloro-1H-indol-3-yl)ethanamine is driven by the need to optimize potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new analogues. momarchem.comnih.gov For tryptamines, modifications typically target the indole (B1671886) ring, the ethylamine (B1201723) sidechain, and the terminal amino group. wikipedia.orgiiab.me

Recent advances in synthetic organic chemistry offer powerful tools for modifying the indole core. scienmag.com For instance, novel catalytic systems, including those using copper, facilitate direct C-H functionalization, allowing for precise and efficient attachment of various chemical groups at positions that were previously difficult to modify. scienmag.com Applying these methods to the 7-chloroindole (B1661978) scaffold could unlock a diverse chemical space.

Key synthetic strategies for generating diversity include:

Substitution on the Indole Ring: Introducing additional substituents (e.g., fluorine, methyl, methoxy (B1213986) groups) at other positions (C2, C4, C5, C6) on the indole ring can modulate receptor binding and selectivity. SAR studies on tryptamine (B22526) derivatives have shown that halogen substituents at positions 5 and 7 can enhance activity at certain receptors. nih.gov

Modification of the Ethylamine Sidechain: Altering the length of the sidechain or introducing alkyl groups at the α- or β-positions can impact metabolic stability and receptor interaction.

N-Alkylation of the Amino Group: The synthesis of secondary or tertiary amines by adding alkyl or other functional groups to the terminal nitrogen is a common strategy to alter potency and receptor selectivity. wikipedia.org

Interactive Data Table: Potential Modifications of 2-(7-chloro-1H-indol-3-yl)ethanamine and Their Rationale

| Modification Site | Type of Modification | Rationale for Synthesis |

| Indole C5-Position | Fluorination or Bromination | Halogenation at C5, in addition to C7, can enhance electronegativity and potentially improve binding affinity to specific biological targets. nih.gov |

| Indole N1-Position | Benzylation or Alkylation | Modifying the indole nitrogen can alter the molecule's overall lipophilicity and steric profile, influencing membrane permeability and target engagement. |

| Ethylamine α-Position | Methylation | Introduction of a methyl group can increase metabolic stability by sterically hindering monoamine oxidase (MAO) activity. wikipedia.org |

| Terminal Amino Group | Di-methylation (to form a DMT analogue) | N,N-dimethylation is a common feature in many psychoactive tryptamines and can significantly alter receptor activation profiles, particularly at serotonin (B10506) receptors. nih.gov |

Exploration of Novel Biological Targets and Therapeutic Areas

While tryptamines are famously associated with serotonin (5-HT) receptors, particularly the 5-HT2A receptor, the therapeutic potential of their derivatives extends far beyond this target. momarchem.comnih.govresearchgate.net The unique electronic signature of the 7-chloro substitution may confer affinity and selectivity for a range of other biological targets, opening new therapeutic avenues.

Emerging areas of investigation for indole ethylamine derivatives include:

Metabolic Disorders: Certain indole ethylamine derivatives have been designed and synthesized as regulators of lipid metabolism, targeting peroxisome proliferator-activated receptor-alpha (PPARα) and carnitine palmitoyltransferase 1 (CPT1). nih.govnih.govresearchgate.net These targets are crucial in conditions like nonalcoholic fatty liver disease (NAFLD), suggesting a potential role for 7-chloro-substituted analogues in metabolic medicine.

Oncology: The indole scaffold is prevalent in numerous anticancer agents. purkh.comnih.govmdpi.com Indole derivatives can induce cell cycle arrest, inhibit tubulin polymerization, and modulate key signaling pathways like PI3K/Akt/mTOR. mdpi.comresearchgate.net The development of 7-chloroindole ethylamine derivatives could yield novel compounds for various cancer types, including glioblastoma. mdpi.com

Inflammatory and Neuropsychiatric Disorders: Tryptamine derivatives are being explored for their potential in treating depression, anxiety, and PTSD. momarchem.comacs.org Furthermore, some analogues show promise as anti-inflammatory agents. tandfonline.com The 7-chloro substitution could fine-tune the interaction with receptors involved in these conditions, such as NMDA and other serotonin receptor subtypes. nih.gov

Interactive Data Table: Potential Biological Targets for 7-Chloro-Tryptamine Derivatives

| Target Class | Specific Target Example | Potential Therapeutic Area |

| Nuclear Receptors | PPARα | Nonalcoholic Fatty Liver Disease (NAFLD), Dyslipidemia nih.govnih.gov |

| Enzymes | Aldose Reductase | Diabetes Complications tandfonline.com |

| Kinases | Receptor Tyrosine Kinases (e.g., EGFR) | Oncology (e.g., Glioblastoma) mdpi.com |

| Ion Channels | NMDA Receptor | Neuropsychiatric Disorders nih.gov |

| Serotonin Receptors | 5-HT1A, 5-HT2C | Depression, Anxiety, Metabolic Syndrome nih.govacs.org |

Integration of Artificial Intelligence and Machine Learning in Indole Ethylamine Discovery

The discovery and optimization of novel drug candidates is a time-consuming and expensive process. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this landscape by enabling rapid, data-driven decision-making. ijirt.orgmednexus.org For a scaffold like 2-(7-chloro-1H-indol-3-yl)ethanamine, these computational tools can accelerate the entire discovery pipeline.

Key applications of AI/ML in this context include:

Predictive Modeling: ML algorithms can be trained on large datasets of existing tryptamine compounds to build models that predict biological activity, receptor affinity, and pharmacokinetic properties. astrazeneca.comacs.org These models can then be used to virtually screen libraries of novel 7-chloroindole derivatives, prioritizing the most promising candidates for synthesis and testing.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the 7-chloroindole scaffold as a starting point and defining target activity and safety profiles, these algorithms can generate novel derivative structures that chemists can then synthesize. acs.org

Structure-Activity Relationship (SAR) Analysis: AI can identify complex patterns in SAR data that may not be apparent to human researchers, providing deeper insights into how specific structural modifications influence biological effects. nih.gov Holographic QSAR (HQSAR) is one such method that uses structural fragments to correlate chemical structures with biological activities. nih.gov

Interactive Data Table: AI/ML Applications in 2-(7-chloro-1H-indol-3-yl)ethanamine Research

| AI/ML Application | Description | Impact on Drug Discovery |

| Virtual High-Throughput Screening | Using predictive models to assess large virtual libraries of compounds for activity against a specific target. | Reduces the number of compounds that need to be synthesized and tested, saving time and resources. astrazeneca.com |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that relate chemical structure to biological activity. | Helps in understanding which molecular features are crucial for a desired effect, guiding rational drug design. nih.govnih.gov |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of new molecules. | Allows for early-stage filtering of candidates that are likely to fail due to poor pharmacokinetic or safety profiles. |

| Generative Chemistry | Designing novel molecular structures with optimized properties using generative algorithms. | Expands the accessible chemical space and proposes innovative drug candidates. acs.org |

Development of Advanced Methodologies for Mechanistic Interrogation

Understanding how a molecule exerts its biological effect at a molecular level is crucial for drug development. For derivatives of 2-(7-chloro-1H-indol-3-yl)ethanamine, a combination of advanced experimental and computational techniques is required to elucidate their mechanisms of action.

Methodologies for mechanistic studies include: